molecular formula C31H33N5O4 B7856019 CID 9809715

CID 9809715

Cat. No. B7856019
M. Wt: 539.6 g/mol
InChI Key: XZXHXSATPCNXJR-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCS(=O)(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Type
product
Smiles
CCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCS(=O)(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Type
product
Smiles
CCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCS(=O)(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
Name
Type
product
Smiles
CCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.